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Compound of Interest

Compound Name: Zafirlukast-dé

Cat. No.: B12379358

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of Zafirlukast-d6, a deuterated analog of the leukotriene receptor antagonist,
Zafirlukast. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure

Zafirlukast-d6 is a stable, isotopically labeled form of Zafirlukast where six hydrogen atoms
have been replaced by deuterium. This labeling is typically on the N-methyl and O-methyl
groups, providing a distinct mass difference for use as an internal standard in quantitative
bioanalytical assays.

Table 1: Chemical Identification of Zafirlukast and Zafirlukast-d6
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Identifier Zafirlukast Zafirlukast-d6

Cyclopentyl (3-{[4({[2-(methyI-

Cyclopentyl {3-[2-methoxy-4-
velopentyl {1 Y d3)phenyl]sulfonyl}carbamoyl)-

o_
( 2-(methoxy-
IUPAC Name tolylsulfonylcarbamoyl)benzyl]-
) d3)phenyllmethyl}-1-methyl-
1-methyl-1H-indol-5- )
1H-indol-5-yl)carbamate
yl}carbamate )
(typical)
CAS Number 107753-78-6[1] 1109278-84-3[2]
Molecular Formula C31H33N306S[1][3][4][5] C31H27D6sN306S
Molecular Weight 575.68 g/mol [1][3][5] Approximately 581.72 g/mol

Physical and Chemical Properties

The physical and chemical properties of Zafirlukast-d6 are expected to be very similar to those
of its non-deuterated counterpart, Zafirlukast. The primary difference lies in the increased
molecular weight due to the deuterium substitution.

Table 2: Physical and Chemical Properties

Property Value (for Zafirlukast) Reference

. L Afine, white to pale yellow
Physical Description [1][3]
amorphous powder.

Melting Point 138-140 °C [1]

Practically insoluble in water.
Slightly soluble in methanol.
- Freely soluble in
Solubility [1][3]
tetrahydrofuran,

dimethylsulfoxide, and

acetone.
pKa (Strongest Acidic) 4.29
LogP 5.4 [4]
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Mechanism of Action: Leukotriene Receptor
Antagonism

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1)
receptor.[4] Cysteinyl leukotrienes (LTCa, LTDa, and LTE4) are potent inflammatory mediators
released from various cells, including mast cells and eosinophils.[3][4] By blocking the CysLT1
receptor, Zafirlukast inhibits the pro-inflammatory actions of these leukotrienes, which include:

Bronchoconstriction

Increased vascular permeability

Mucus secretion

Recruitment of inflammatory cells

This mechanism of action makes Zafirlukast an effective agent in the prophylactic and chronic
treatment of asthma.[3][4]

Zafirlukast's antagonistic action on the CysLT1 receptor.

Experimental Protocols

The following are detailed methodologies for key analytical experiments. While these protocols
are primarily for Zafirlukast, they are directly applicable to Zafirlukast-dé with minor
adjustments, primarily in the mass spectrometry parameters to account for the mass difference.

High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of Zafirlukast.
Workflow for the HPLC analysis of Zafirlukast-d6.

Methodology:

o Standard Preparation: Prepare a stock solution of Zafirlukast-d6 in a suitable organic
solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. From this stock,
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prepare a series of working standards by serial dilution to cover the desired concentration
range.

o Chromatographic Conditions:

o

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um particle size).

[e]

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water
(e.g., 70:30 v/v) with an acidic modifier like 0.1% formic acid to ensure good peak shape.

[e]

Flow Rate: A typical flow rate is 1.0 mL/min.

o

Injection Volume: 20 pL.

[¢]

Detection: UV detection at a wavelength of 225 nm.

e Analysis: Inject the prepared standards and samples onto the HPLC system. The retention
time for Zafirlukast is typically around 5-7 minutes under these conditions.

» Quantification: Construct a calibration curve by plotting the peak area of the standards
against their known concentrations. Determine the concentration of Zafirlukast-d6 in
unknown samples by interpolating their peak areas from the calibration curve.

Mass Spectrometry (MS)

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method for the sensitive quantification of Zafirlukast-d6, often used in pharmacokinetic
studies.

Methodology:

o Sample Preparation: Perform a protein precipitation of plasma samples by adding a threefold
volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. The
supernatant can be directly injected or further evaporated and reconstituted in the mobile
phase.

e LC-MS/MS Conditions:
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o Chromatography: Utilize a rapid LC method with a shorter C18 column and a fast gradient
to elute the analyte quickly.

o lonization: Electrospray ionization (ESI) in positive ion mode is typically used.

o Mass Transitions: For Zafirlukast-d6, the precursor ion will be approximately 582.7
[M+H]*. The product ions for Multiple Reaction Monitoring (MRM) would need to be
determined by infusing a standard solution and performing a product ion scan. For
Zafirlukast, a common transition is m/z 576.2 -> 463.2.

e Quantification: Zafirlukast would typically be used as the internal standard for the
quantification of Zafirlukast-d6, or another suitable deuterated analog. A calibration curve is
constructed by plotting the ratio of the peak area of the analyte to the internal standard
against the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and isotopic labeling of
Zafirlukast-d6.

Methodology:

o Sample Preparation: Dissolve a sufficient amount of Zafirlukast-dé (typically 5-10 mg) in a
deuterated solvent such as deuterochloroform (CDCIs) or dimethyl sulfoxide-d6 (DMSO-d6).

e 1H NMR Spectroscopy: The *H NMR spectrum will show the absence or significant reduction
of signals corresponding to the protons on the N-methyl and O-methyl groups, confirming the
location of deuterium labeling. The remaining proton signals can be assigned to confirm the
overall structure.

e 13C NMR Spectroscopy: The 13C NMR spectrum will show signals for all carbon atoms. The
carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D
coupling.

» 2H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the
signals of the deuterium atoms, confirming their presence and chemical environment.
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Conclusion

Zafirlukast-d6 is an essential tool for researchers and drug development professionals,
particularly in the field of pharmacokinetics and bioanalytical chemistry. Its physical and
chemical properties are nearly identical to Zafirlukast, with the key difference being its
increased mass. The experimental protocols provided in this guide offer a starting point for the
analysis and characterization of this important isotopically labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Zafirlukast-d6: An In-depth Technical Guide to its
Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379358#physical-and-chemical-properties-of-
zafirlukast-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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